5-Bromo-6-methyluracil is a halogenated uracil derivative, a class of compounds that are structurally similar to naturally occurring pyrimidine bases found in DNA and RNA. These analogs often exhibit biological activity and are investigated for their potential as herbicides, antiviral agents, and anticancer agents. In particular, 5-bromo-6-methyluracil has been studied extensively for its herbicidal properties, specifically its ability to inhibit plant growth. [, , ]
The compound is classified as a halogenated derivative of uracil, which is a nucleobase found in RNA. It is primarily utilized in research settings, particularly in studies related to herbicides and nucleic acid interactions. The compound has been recognized for its potential applications in agricultural chemistry due to its herbicidal properties, specifically as a non-selective herbicide in non-cropland areas.
The synthesis of 5-bromo-6-methyluracil can be achieved through various methods, with one notable approach involving the use of phase transfer catalysts to enhance reaction efficiency.
The molecular structure of 5-bromo-6-methyluracil can be visualized as follows:
The structural characterization is typically confirmed using techniques such as:
5-Bromo-6-methyluracil participates in various chemical reactions, primarily involving nucleophilic substitutions due to the presence of the bromine atom.
The mechanism of action for 5-bromo-6-methyluracil primarily relates to its incorporation into nucleic acids.
The stability of 5-bromo-6-methyluracil under various conditions has been studied, revealing that it maintains integrity under controlled conditions but may degrade under extreme light exposure or high temperatures .
5-Bromo-6-methyluracil has several scientific applications:
5-Bromo-6-methyluracil (CAS No. 15018-56-1) is a halogenated pyrimidine derivative with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol. Its systematic IUPAC name is 5-Bromo-6-methyl-1H-pyrimidine-2,4-dione, reflecting the bromine atom at the C5 position and a methyl group at C6 on the uracil ring. The compound belongs to the 2,4(1H,3H)-pyrimidinedione family, characterized by two carbonyl groups at C2 and C4 and two nitrogen atoms at positions 1 and 3 within the six-membered heterocyclic ring [1] [3].
Key physicochemical properties include:
The compound exhibits tautomerism, with the diketo form (2,4-dione) dominating in aqueous solutions. Its crystalline structure is stabilized by intermolecular hydrogen bonding, contributing to its high melting point. Spectroscopic identifiers include the InChIKey HEAXNUZNYDEXFG-UHFFFAOYSA-N
and NSC number 53064 [1] [3] [9].
Table 1: Key Identifiers and Properties of 5-Bromo-6-methyluracil
Property | Value/Descriptor |
---|---|
CAS Number | 15018-56-1 |
Molecular Formula | C₅H₅BrN₂O₂ |
Molecular Weight | 205.01 g/mol |
Synonyms | 5-Bromo-6-methyl-2,4(1H,3H)-pyrimidinedione; NSC 53064; EINECS 239-103-2 |
Melting Point | 269–271°C |
Density (20°C) | 1.780 ± 0.06 g/cm³ |
pKa | 7.83 ± 0.10 |
LogP | 0.105–0.3 |
InChIKey | HEAXNUZNYDEXFG-UHFFFAOYSA-N |
5-Bromo-6-methyluracil emerged as a synthetic analog of uracil during mid-20th-century investigations into halogenated pyrimidines. Its discovery aligns with broader research on brominated nucleic acid components, notably 5-bromouracil, which was studied in the 1950s–1960s for its mutagenic properties and potential as a radiosensitizer. The compound was first synthesized to explore structure-activity relationships in pyrimidine biochemistry, specifically how halogen and alkyl substitutions alter electronic properties and biological interactions [4] .
Initial synthetic routes involved direct electrophilic bromination of 6-methyluracil, though early methods faced challenges like low yields due to competing hydration or dibromination. The compound gained prominence as an intermediate in pharmaceutical research, particularly after its identification as a precursor to thymidine phosphorylase inhibitors like 6-amino-5-bromouracil, which showed antitumor potential [4] [10]. Patent records from the 1970s–1980s reference its use in nucleoside analog synthesis, solidifying its role in medicinal chemistry [3] [6].
As a di-substituted pyrimidine, 5-bromo-6-methyluracil exemplifies the versatility of heterocyclic systems in synthetic and medicinal chemistry. Its structure combines two key features:
In heterocyclic nomenclature, it is classified under the Hantzsch-Widman system as a pyrimidine-2,4(1H,3H)-dione derivative. The bromine and methyl groups create electronic asymmetry, polarizing the ring and increasing its reactivity toward electrophiles and nucleophiles compared to unsubstituted uracil. This property is exploited in synthesizing fused heterocycles and functionalized nucleobases for agrochemicals (e.g., herbicidal analogs like Bromacil) and pharmaceuticals (e.g., antitumor and antiviral agents) [3] [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: